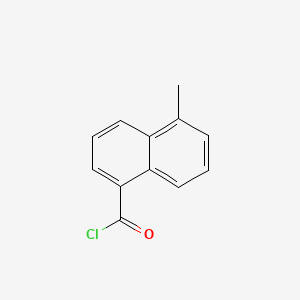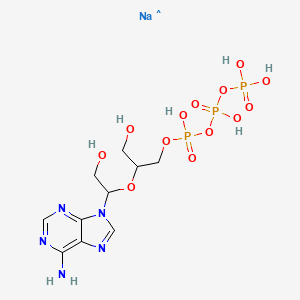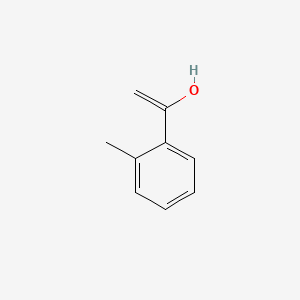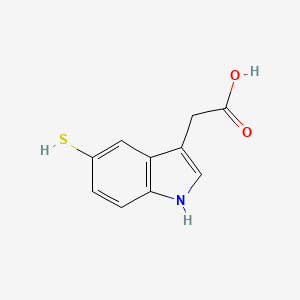
Kisspeptin-10, rat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kisspeptin-10, rat is a potent vasoconstrictor and inhibitor of angiogenesis . It is a ligand for the rodent kisspeptin receptor (KISS1, GPR54) . Kisspeptin-10 reduces Methotrexate-induced reproductive toxicity as a potential antioxidant compound .
Molecular Structure Analysis
Molecular modeling under NMR restraints revealed that Kisspeptin-10 exhibits a helicoidal structure between the Asn 4 and Tyr 10 residues, with mixed α- and 3 10 -helix characteristics .Chemical Reactions Analysis
This compound is known to be a potent vasoconstrictor and inhibitor of angiogenesis . It also reduces Methotrexate-induced reproductive toxicity .Physical and Chemical Properties Analysis
The molecular formula of this compound is C63H83N17O15 and its molecular weight is 1318.45 . It is soluble in water .Applications De Recherche Scientifique
Santé reproductive et régulation de la puberté
La Kisspeptin-10 joue un rôle essentiel dans la régulation de la reproduction et de la puberté. Elle contribue à contrôler la production d’hormones sexuelles, la fertilité et la maturation sexuelle. Sa signalisation est cruciale pour le maintien de la santé reproductive et possède des applications thérapeutiques potentielles dans le traitement des troubles liés à la puberté et à la fertilité .
Effets antioxydants dans l’hypothyroïdie
La recherche indique que la Kisspeptin-10 peut améliorer l’homéostasie redox testiculaire chez les rats hypothyroïdiens en augmentant l’expression protéique des antioxydants tels que SOD1 et GPX1/2, ainsi que l’activité enzymatique de la catalase. Cela suggère son utilisation potentielle dans la gestion des affections liées au stress oxydatif .
Stimulation de l’hormone lutéinisante (LH)
La Kisspeptin-10 est connue pour être un puissant stimulateur de la sécrétion de LH chez les hommes, qui joue un rôle important dans la santé reproductive masculine. La capacité d’influencer la fréquence des pulsations de LH ouvre de nouvelles voies pour des applications thérapeutiques en endocrinologie .
Fonction cardiaque et métabolisme
Des études ont exploré les effets de la Kisspeptin-10 sur le métabolisme sérique et la fonction myocardique chez les rats. En identifiant les voies métaboliques et les biomarqueurs, les chercheurs visent à comprendre comment le traitement par la Kisspeptin-10 modifie les fonctions cardiaques, ce qui pourrait contribuer au développement de traitements pour les affections cardiaques .
Sécrétion de GnRH et pulsatilité de la LH
La Kisspeptin-10 stimule directement la sécrétion de GnRH, qui est essentielle pour la pulsatilité de la LH. Des études électrophysiologiques ont montré que la Kisspeptin-10 peut activer intensément les neurones GnRH des rongeurs et prolonger leur activation, ce qui indique son importance dans la régulation hormonale .
Régulation métabolique
Des études impliquant des singes rhésus et des rats ont confirmé que la Kisspeptin-10 peut influencer le métabolisme. L’administration intracérébroventriculaire du peptide chez les rats n’a montré aucun effet sur les taux d’insuline, ce qui suggère un site d’action périphérique pour la régulation métabolique .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Kisspeptin-10, rat, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a ligand for the rodent kisspeptin receptor (KISS1, GPR54) . It also interacts with other neuropeptides such as neurokinin B, dynorphin A, proopiomelanocortin, the cocaine- and amphetamine-regulated transcript, agouti-related peptide, and neuropeptide Y .
Cellular Effects
This compound, has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it alters the morphology and structure of myocardial cells . It also affects serum metabolite levels and the expression of genes and proteins in heart tissues .
Molecular Mechanism
The molecular mechanism of action of this compound, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to its cognate receptor, KISS1R, on GnRH neurons and stimulates their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound, vary with different dosages in animal models . For instance, it has been observed that there are many irregular wavy contractions through HE staining and increased fibrosis around the heart cells through Masson staining after treatment with this compound .
Metabolic Pathways
This compound, is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it has been found to alter serum metabolite levels, affecting amino acids, carbohydrate metabolites, organic acids, and other metabolites .
Transport and Distribution
This compound, is transported and distributed within cells and tissues
Subcellular Localization
It is known that this compound, is expressed in peripheral tissues involved in metabolic functions
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H83N17O15/c1-33(2)23-45(58(91)74-43(13-8-22-70-63(68)69)57(90)75-44(54(67)87)25-36-16-20-39(83)21-17-36)73-53(86)31-72-56(89)46(26-34-9-4-3-5-10-34)77-62(95)50(32-81)80-61(94)49(29-52(66)85)79-59(92)47(27-37-30-71-42-12-7-6-11-40(37)42)78-60(93)48(28-51(65)84)76-55(88)41(64)24-35-14-18-38(82)19-15-35/h3-7,9-12,14-21,30,33,41,43-50,71,81-83H,8,13,22-29,31-32,64H2,1-2H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,72,89)(H,73,86)(H,74,91)(H,75,90)(H,76,88)(H,77,95)(H,78,93)(H,79,92)(H,80,94)(H4,68,69,70)/t41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPGTDOCSYBNFC-INXYWQKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H83N17O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

![1-Acetyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/structure/B561507.png)



![4-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3H-pyrazol-3-one](/img/structure/B561517.png)

![Octahydrodipyrrolo[1,2-a:2',1'-c]pyrazin-5(6H)-one](/img/structure/B561523.png)

